1-(Pyridin-4-ylmethyl)-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(pyridin-4-ylmethyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-4-12-7-9-14(8-1)10-11-2-5-13-6-3-11/h2-3,5-6,12H,1,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSOBVDBEBZUJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588484 | |

| Record name | 1-[(Pyridin-4-yl)methyl]-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199938-13-1 | |

| Record name | 1-[(Pyridin-4-yl)methyl]-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Pyridin-4-ylmethyl)-1,4-diazepane: Structure, Properties, and Synthesis

Executive Summary: This whitepaper provides a comprehensive technical overview of 1-(Pyridin-4-ylmethyl)-1,4-diazepane, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. By uniting a pyridine ring, a cornerstone of modern drug design, with the versatile 1,4-diazepane scaffold, this molecule represents a valuable building block for discovery libraries. This guide details its chemical structure, physicochemical properties, a robust and reasoned synthetic protocol, and its potential applications in drug development, serving as an essential resource for researchers and scientists in the field.

Introduction: A Synthesis of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The 1,4-diazepane ring system is a quintessential example of such a scaffold.[1][2] Derivatives of this seven-membered heterocycle are known to exhibit a vast array of pharmacological activities, including anxiolytic, anticonvulsant, antipsychotic, antibacterial, and anticancer properties.[1][3]

Paired with this is the pyridine ring, one of the most prevalent azaheterocycles in FDA-approved drugs.[4][5] The pyridine moiety is a versatile pharmacophore, valued for its ability to improve aqueous solubility, enhance metabolic stability, and form critical hydrogen bonds with biological receptors.[4][6] Its unique electronic properties make it a superior bioisostere for benzene and other rings, often leading to significant improvements in potency and selectivity.[4][7]

The compound this compound merges these two powerful motifs. The flexible methylene linker provides conformational adaptability, allowing the distinct pharmacophoric elements to orient themselves optimally within a target's binding site. This guide offers a detailed examination of this high-interest molecule, from its fundamental properties to its synthesis and strategic value in drug discovery.

Chemical Structure and Properties

Molecular Structure

The formal IUPAC name for the compound is 1-[(pyridin-4-yl)methyl]-1,4-diazepane. It is structurally defined by a saturated 1,4-diazepane ring where one of the secondary amine nitrogens is substituted with a pyridin-4-ylmethyl group.

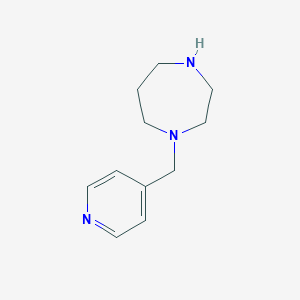

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key identifiers and computed properties for this compound is presented below. It is important to note that while identifiers are specific, some physical properties are derived from computational models or data from close isomers, such as the 3-pyridyl isomer, and should be considered predictive.

| Property | Value | Source |

| CAS Number | 199938-13-1 | [8][9][10] |

| Molecular Formula | C₁₁H₁₇N₃ | [10][11] |

| Molecular Weight | 191.27 g/mol | [10][11] |

| SMILES | C1CNCCN1CC2=CC=NC=C2 | [12] |

| Topological Polar Surface Area | 28.16 Ų | [11] |

| Predicted LogP | 0.8769 | [11] |

| Hydrogen Bond Acceptors | 3 | [11] |

| Hydrogen Bond Donors | 1 | [11] |

| Rotatable Bonds | 2 | [11] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most logically achieved via nucleophilic substitution, specifically the N-alkylation of the 1,4-diazepane ring. This approach is well-established for the synthesis of N-substituted amines and offers a straightforward and high-yielding pathway.

Retrosynthetic Strategy

A logical retrosynthetic disconnection breaks the bond between the diazepine nitrogen and the benzylic carbon of the pyridylmethyl group. This reveals two commercially available or readily accessible starting materials: 1,4-diazepane and an appropriate 4-pyridylmethyl electrophile, such as 4-(chloromethyl)pyridine.

Caption: Retrosynthetic analysis for the target compound.

Experimental Protocol: N-Alkylation of 1,4-Diazepane

This protocol describes a standard procedure for the mono-N-alkylation of 1,4-diazepane.

Materials:

-

1,4-Diazepane

-

4-(Chloromethyl)pyridine hydrochloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Methanol/Triethylamine solvent system

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1,4-diazepane (1.0 eq) and anhydrous acetonitrile.

-

Causality: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants without interfering with the nucleophilic substitution. An inert atmosphere prevents side reactions with atmospheric moisture and carbon dioxide.

-

-

Base Addition: Add anhydrous potassium carbonate (2.5 eq). Stir the suspension vigorously for 10-15 minutes.

-

Causality: Potassium carbonate is a mild inorganic base used to neutralize the hydrochloride salt of the alkylating agent and to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. A slight excess ensures complete neutralization.

-

-

Reagent Addition: Add 4-(chloromethyl)pyridine hydrochloride (1.0-1.2 eq) portion-wise to the stirring suspension.

-

Causality: The secondary amine of diazepane acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-(chloromethyl)pyridine and displacing the chloride leaving group. Using a slight excess of the limiting reagent (often the more expensive diazepine) can help drive the reaction to completion.

-

-

Reaction Progression: Heat the reaction mixture to 50-60 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Causality: The aqueous wash removes any remaining inorganic salts and water-soluble impurities. Brine helps to break up any emulsions and begins the drying process.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate/methanol with 0.5-1% triethylamine.

-

Causality: The basic nature of the product requires the addition of a small amount of a basic modifier like triethylamine to the eluent to prevent peak tailing on the acidic silica gel.

-

Methodological Considerations

A primary challenge in this synthesis is controlling selectivity. 1,4-Diazepane possesses two reactive secondary amines, creating the potential for a significant amount of the dialkylated byproduct, 1,4-bis[(pyridin-4-yl)methyl]-1,4-diazepane.[13] To favor mono-alkylation, one can:

-

Use a large excess of 1,4-diazepane, although this complicates purification.

-

Employ a mono-protected 1,4-diazepane, such as 1-Boc-1,4-diazepane. The alkylation is performed on the free secondary amine, followed by a standard acid-catalyzed deprotection step to yield the desired product with high selectivity.

Potential Applications in Drug Discovery

This compound is not merely a chemical curiosity; it is a strategically designed scaffold for generating libraries of potential drug candidates.

-

CNS-Active Agents: Given the well-documented anxiolytic and antipsychotic activities of 1,4-benzodiazepine derivatives, this scaffold is a prime candidate for developing novel agents targeting central nervous system (CNS) disorders.[2][14][15] The secondary amine provides a vector for further chemical elaboration to fine-tune properties like lipophilicity and target engagement.

-

Fragment-Based Drug Design (FBDD): The molecule combines two high-value fragments. It can be used in FBDD screening campaigns or as a starting point for fragment linking or growing strategies to develop potent and selective inhibitors.

-

Anti-Infective and Anticancer Agents: The broad biological profile of both diazepines and pyridines includes antimicrobial and anticancer activities.[1][3][4] This compound serves as an excellent starting point for synthesizing derivatives to explore these therapeutic areas. The pyridine nitrogen can be crucial for binding interactions, while the diazepine ring provides a three-dimensional structure that can be optimized for specific protein targets.[16]

Conclusion

This compound is a heterocyclic compound with substantial potential in the field of medicinal chemistry. It combines the proven biological relevance of the 1,4-diazepane scaffold with the advantageous physicochemical properties of the pyridine ring. Its synthesis is accessible through established N-alkylation methodologies, which can be optimized for selectivity. As researchers continue to seek novel molecular architectures to address complex diseases, scaffolds like this compound will remain indispensable tools for the design and discovery of next-generation therapeutics.

References

-

Bawa, S., Kumar, S. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery. Pharma-Chemicals. Available at: [Link]

-

Al-Ostoot, F.H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Available at: [Link]

-

Al-Ostoot, F.H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]

-

PubChem. (n.d.). 1-(Pyridin-4-YL)-1,4-diazepane. National Center for Biotechnology Information. Available at: [Link]

-

Wessjohann, L.A., et al. (2013). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. Available at: [Link]

-

Bremer, C., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science. Available at: [Link]

-

Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. Available at: [Link]

-

Rao, K.S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

ChemWhat. (n.d.). This compound CAS#: 199938-13-1. ChemWhat. Available at: [Link]

-

Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]

-

Chen, J-H., et al. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. Available at: [Link]

-

Bremer, C., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed. Available at: [Link]

-

Molbase. (n.d.). 1-(pyridin-4-yl)methyl-1,4-diazepane. Molbase. Available at: [Link]

-

Wang, X., et al. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Semantic Scholar. Available at: [Link]

-

Wang, X., et al. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

-

Harrath, A.H., et al. (2015). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]

-

PubChem. (n.d.). 1H-1,4-Diazepine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. benthamscience.com [benthamscience.com]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 199938-13-1 [amp.chemicalbook.com]

- 9. 1-(פירידין-4-ילמתיל)-1,4-דיאזפן מספר CAS: 199938-13-1 • ChemWhat | מאגר נתונים של כימיקלים וחומרים ביולוגיים [chemwhat.co.il]

- 10. CAS: 199938-13-1 | CymitQuimica [cymitquimica.com]

- 11. chemscene.com [chemscene.com]

- 12. 1264090-73-4|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 13. 1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane | C17H22N4 | CID 12971361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates [mdpi.com]

- 16. nbinno.com [nbinno.com]

Physicochemical characteristics of 1-(Pyridin-4-ylmethyl)-1,4-diazepane

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(Pyridin-4-ylmethyl)-1,4-diazepane

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but the very foundation upon which successful therapeutic development is built. These intrinsic characteristics—solubility, lipophilicity, acid-base properties, and stability—govern a molecule's journey through the body, dictating its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of this compound, a heterocyclic compound featuring a pyridine moiety linked to a 1,4-diazepane ring. Such structures are of significant interest in medicinal chemistry due to their potential to interact with a wide range of biological targets.[1][2]

This document moves beyond a simple recitation of data. It is designed as a practical guide for the research scientist, delving into the causality behind experimental choices and providing robust, field-proven protocols for the empirical determination of these critical parameters. By grounding our discussion in authoritative methods and explaining the scientific rationale, we aim to equip drug development professionals with the knowledge to fully characterize this and similar molecules.

Molecular Structure and Foundational Properties

The structure of this compound is fundamental to its chemical behavior. The molecule consists of a basic pyridine ring and a flexible, seven-membered diazepane ring, which contains two secondary amine nitrogen atoms. This combination of an aromatic heterocycle and a saturated, non-planar ring imparts a unique three-dimensional conformation and electronic distribution.

Caption: 2D Chemical Structure of the Molecule.

A summary of the core computed properties provides a foundational dataset for this molecule.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N₃ | PubChem CID: 2760508[3] |

| Molecular Weight | 177.25 g/mol | PubChem CID: 2760508[3] |

| Exact Mass | 177.126597491 Da | PubChem CID: 2760508[3] |

| XLogP3 (Predicted) | 0.7 | PubChem CID: 2760508[3] |

| Topological Polar Surface Area | 28.2 Ų | PubChem CID: 2760508[3] |

| Hydrogen Bond Donors | 1 | PubChem CID: 2760508[3] |

| Hydrogen Bond Acceptors | 3 | PubChem CID: 2760508[3] |

| Rotatable Bonds | 2 | PubChem CID: 2760508[3] |

Ionization Properties (pKa)

Scientific Rationale: The pKa, or acid dissociation constant, is arguably one of the most critical physicochemical parameters. It dictates the extent of ionization of a molecule at a given pH. For this compound, which possesses three basic nitrogen centers, the pKa values will determine its charge state in physiological environments (e.g., blood plasma at pH 7.4, the stomach at pH ~2). This charge state directly influences aqueous solubility, membrane permeability, and the potential for ionic interactions with its biological target.

The molecule has three potential protonation sites: the pyridine nitrogen and the two aliphatic nitrogens in the diazepane ring. It is expected to have three distinct pKa values. The pyridine nitrogen's pKa will be the lowest (most acidic cation), likely in the range of 5-6. The two diazepane nitrogens will be more basic, with pKa values likely in the 8-10 range, reflecting their aliphatic nature.

Caption: Protonation equilibria of the molecule.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method remains a highly accurate and reliable technique for determining pKa values.[4][5] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.

Methodology:

-

System Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[6]

-

Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in deionized water or a solution with a constant ionic strength (e.g., 0.15 M KCl).[6] A concentration of at least 10⁻⁴ M is required to detect a significant change in the titration curve.[5]

-

Titrant Preparation: Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[6]

-

Inert Atmosphere: Purge the sample solution with nitrogen gas before and during the titration. This is a critical step to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of pKa values, especially in neutral to basic regions.[6]

-

Titration Procedure:

-

Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C) on a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Initially, adjust the sample solution to a low pH (e.g., pH 2) with the strong acid.

-

Titrate the solution by adding small, precise increments of the strong base.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the midpoint of the buffer regions on the titration curve, which correspond to the inflection points in the first derivative plot.[4][6] At the half-equivalence point for each protonation step, the pH is equal to the pKa.[6]

Lipophilicity (LogP and LogD)

Scientific Rationale: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key determinant of a drug's ability to cross biological membranes, its distribution into tissues, and its binding to plasma proteins.

-

LogP is the partition coefficient of the neutral form of the molecule.

-

LogD is the distribution coefficient at a specific pH, accounting for all ionic species. For an ionizable compound like this one, LogD is the more physiologically relevant parameter.

Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method

The shake-flask method is the universally recognized gold standard for LogP and LogD determination due to its direct measurement of partitioning.[7][8]

Caption: Workflow for the Shake-Flask LogD Method.

Methodology:

-

Solvent Preparation: Prepare the aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and the organic phase (n-octanol). Pre-saturate each solvent with the other by shaking them together for an extended period (e.g., 24 hours) and then allowing the layers to separate completely.[9][10] This step is crucial to prevent volume changes during the experiment.

-

Compound Stock Preparation: Prepare a stock solution of the test compound in a suitable solvent, such as DMSO.[9]

-

Partitioning:

-

Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.[10] The ratio of the phase volumes can be adjusted depending on the expected lipophilicity.[8]

-

Seal the vial and shake it vigorously for a set period (e.g., 2 hours) at a constant temperature to facilitate partitioning and reach thermodynamic equilibrium.[11]

-

-

Phase Separation: Allow the mixture to stand undisturbed (e.g., overnight) or centrifuge it to ensure complete separation of the two phases.[10][11] Improper phase separation is a common source of error.[7]

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a validated analytical method, typically HPLC with UV or MS detection.[8]

-

Calculation: Calculate the LogD value using the formula: LogD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Thermal Stability

Scientific Rationale: Assessing the thermal stability of a drug candidate is essential for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation issues during manufacturing processes like milling or drying. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical insights into the solid-state properties of a compound. While specific studies on this compound are not publicly available, the methodologies applied to similar diazepine derivatives are directly applicable.[12][13][14]

Experimental Protocol: Thermal Analysis by TGA and DSC

Methodology:

-

Thermogravimetric Analysis (TGA):

-

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

Procedure: Place a small, accurately weighed amount of the compound (typically 3-10 mg) into a TGA pan. Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).

-

Data Interpretation: A TGA thermogram plots mass percentage against temperature. A sharp drop in mass indicates thermal decomposition. The onset temperature of this mass loss is a key indicator of the compound's thermal stability.[14]

-

-

Differential Scanning Calorimetry (DSC):

-

Principle: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and decomposition.

-

Procedure: Place a small amount of the compound (2-5 mg) into an aluminum DSC pan and seal it. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Interpretation: The resulting DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events. A sharp endothermic peak typically corresponds to the melting point of a crystalline solid. Broader peaks or those occurring at higher temperatures may indicate decomposition.[13] The melting point provides information on purity and lattice energy.

-

Conclusion

The physicochemical profile of this compound, characterized by its multiple basic centers, moderate predicted lipophilicity, and solid-state properties, defines its potential as a drug candidate. The protocols detailed in this guide—potentiometric titration for pKa, the shake-flask method for LogD, and thermal analysis for stability—represent the authoritative standards for empirical characterization. While computational predictions offer valuable initial estimates, the experimental determination of these properties is indispensable for building the accurate, reliable data foundation required for successful drug development. This guide serves as a robust framework for researchers to approach the comprehensive characterization of this and other novel chemical entities, ensuring that decisions made during lead optimization and preclinical development are based on sound scientific principles.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Mignani, S., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

-

University of Louisiana at Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link]

-

Babic, S., et al. (2007). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

-

Enamine. (2024). LogP / LogD shake-flask method. Protocols.io. Available from: [Link]

-

PubChem. 1-(Pyridin-4-YL)-1,4-diazepane. National Center for Biotechnology Information. Available from: [Link]

-

Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available from: [Link]

-

Lin, C., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available from: [Link]

-

Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Lokey Lab Protocols. (2017). Shake Flask logK. Available from: [Link]

-

Vlase, G., et al. (2008). Comparative kinetic study of decomposition of some diazepine derivatives under isothermal and non-isothermal conditions. Journal of Thermal Analysis and Calorimetry. Available from: [Link]

-

PubChem. 1-(6-Methyl-2-phenylpyrimidin-4-yl)-1,4-diazepane. National Center for Biotechnology Information. Available from: [Link]

-

Kelemen, H., et al. (2016). Optimization of Diazepam Solubility with Auxiliary Substances and Thermo Analytical Investigation of Binary Systems. ResearchGate. Available from: [Link]

-

Li, G., et al. Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Available from: [Link]

-

Aly, M.I., et al. (2003). Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation. ResearchGate. Available from: [Link]

-

Amerigo Scientific. This compound tris(p-toluenesulfonate). Available from: [Link]

-

Zhang, Z., et al. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available from: [Link]

-

PubChemLite. 1-(pyridine-4-carbonyl)-1,4-diazepane dihydrochloride. Available from: [Link]

-

Kiran, G., et al. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available from: [Link]

-

Patel, B. R., et al. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. jocpr.com [jocpr.com]

- 3. 1-(Pyridin-4-YL)-1,4-diazepane | C10H15N3 | CID 2760508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 12. akjournals.com [akjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(Pyridin-4-yl)-1,4-diazepane (CAS Number: 194853-82-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(Pyridin-4-yl)-1,4-diazepane, registered under CAS number 194853-82-2, is a heterocyclic compound featuring a diazepane ring substituted with a pyridine moiety. This molecule belongs to the broader class of 1,4-diazepines, a scaffold of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. These activities include, but are not limited to, antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1][2] The unique structural combination of the flexible seven-membered diazepane ring and the aromatic, electron-deficient pyridine ring makes 1-(Pyridin-4-yl)-1,4-diazepane an attractive building block for the synthesis of novel therapeutic agents and other functional molecules. This guide provides a comprehensive overview of its properties, plausible synthetic routes, and potential areas of application, grounded in established chemical principles and available data.

Chemical Properties and Synonyms

A clear understanding of the fundamental chemical properties of a compound is crucial for its application in research and development. The key properties of 1-(Pyridin-4-yl)-1,4-diazepane are summarized in the table below.

| Property | Value | Source |

| CAS Number | 194853-82-2 | PubChem |

| Molecular Formula | C₁₀H₁₅N₃ | PubChem[3] |

| Molecular Weight | 177.25 g/mol | PubChem[3] |

| IUPAC Name | 1-pyridin-4-yl-1,4-diazepane | PubChem[3] |

| Canonical SMILES | C1CNCCN(C1)C2=CC=NC=C2 | PubChem |

| InChI Key | PKAOAQVMDURQAK-UHFFFAOYSA-N | PubChem[3] |

| Appearance | Expected to be a solid or oil | Inferred from related compounds |

| Solubility | Expected to have some solubility in organic solvents. The dihydrochloride salt is likely more water-soluble. | General chemical knowledge |

This compound is also known by a variety of synonyms, which are important to recognize when searching scientific literature and chemical databases:

-

1-(PYRIDIN-4-YL)-1,4-DIAZEPANE

-

1-pyridin-4-yl-1,4-diazepane

-

1-(4-pyridyl)homopiperazine[3]

Plausible Synthetic Pathways

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of 1-(Pyridin-4-yl)-1,4-diazepane via SNAAr.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on similar reactions found in the literature for the synthesis of N-aryl diazepanes and related heterocycles.[6][7] Researchers should optimize the conditions for their specific laboratory setup.

Materials:

-

4-Chloropyridine hydrochloride

-

1,4-Diazepane

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-diazepane (1.2 equivalents) and a suitable anhydrous solvent such as DMF or DMSO.

-

Addition of Base: Add a base such as potassium carbonate (2.5 equivalents) or triethylamine (3 equivalents) to the reaction mixture. The base is crucial to neutralize the HCl generated during the reaction and to deprotonate the amine of the diazepane, increasing its nucleophilicity.

-

Addition of Aryl Halide: To the stirred suspension, add 4-chloropyridine hydrochloride (1 equivalent).

-

Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(Pyridin-4-yl)-1,4-diazepane.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Pyridine Protons: Two sets of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho to the nitrogen will be the most downfield, and the protons meta to the nitrogen will be more upfield.

-

Diazepane Protons: A series of multiplets in the aliphatic region (typically δ 2.5-4.0 ppm) corresponding to the methylene protons of the seven-membered ring. The protons on the carbons adjacent to the nitrogen atoms will be the most downfield.

¹³C NMR Spectroscopy

-

Pyridine Carbons: Signals in the aromatic region (typically δ 120-160 ppm). The carbon atom attached to the diazepane nitrogen and the carbons ortho and para to the pyridine nitrogen will be the most deshielded.

-

Diazepane Carbons: Signals in the aliphatic region (typically δ 40-60 ppm).

Infrared (IR) Spectroscopy

-

C-H stretching (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=N and C=C stretching (aromatic ring): Peaks in the 1400-1600 cm⁻¹ region.[8]

-

C-N stretching: Peaks in the 1000-1350 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): A peak at m/z = 177.25, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of fragments from the diazepane ring and cleavage of the bond between the pyridine and diazepane rings.

Biological Activity and Potential Applications

The 1,4-diazepine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Derivatives of 1,4-diazepines have been reported to exhibit a broad spectrum of pharmacological activities, including:

-

Central Nervous System (CNS) Activity: Many benzodiazepines, which contain a fused 1,4-diazepine ring, are well-known anxiolytics, sedatives, and anticonvulsants.[1]

-

Antimicrobial and Antifungal Activity: Certain 1,4-diazepine derivatives have shown promise as antibacterial and antifungal agents.[1]

-

Anticancer Activity: The diazepine nucleus has been incorporated into molecules with antiproliferative effects.[1][9]

While specific biological data for 1-(Pyridin-4-yl)-1,4-diazepane is not extensively documented in the public domain, its structure suggests it could be a valuable starting point for the development of novel therapeutic agents. The pyridine ring can act as a hydrogen bond acceptor and can be involved in π-π stacking interactions with biological targets. The diazepane ring provides a flexible scaffold that can be further functionalized to optimize binding affinity and pharmacokinetic properties.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off immediately with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

1-(Pyridin-4-yl)-1,4-diazepane is a chemical entity with significant potential for applications in drug discovery and materials science. Its synthesis is achievable through established chemical methodologies, and its structure embodies the characteristics of a promising scaffold for the development of biologically active molecules. While specific data on its biological activity and a detailed experimental characterization are yet to be widely published, this guide provides a solid foundation for researchers and scientists to understand its core properties and to begin exploring its potential applications. Further research into this and related compounds is warranted to fully elucidate their therapeutic and functional value.

References

-

PubChem. (n.d.). 1-(Pyridin-4-YL)-1,4-diazepane. Retrieved from [Link]

- Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.

- Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini reviews in medicinal chemistry.

-

Penta Chemicals. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Research. (2013).

- Heravi, M. M., et al. (2012).

- Katritzky, A. R., & Lunt, E. (1970).

- Der Pharma Chemica. (2016).

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Current scenario of 1,4-diazepines as potent biomolecules--a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(Pyridin-4-YL)-1,4-diazepane | C10H15N3 | CID 2760508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 1-(4-ピリジル)ピペラジン ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pentachemicals.eu [pentachemicals.eu]

Theoretical and Computational Approaches in the Study of 1,4-Diazepine Derivatives: An In-Depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anxiolytic, anticonvulsant, anticancer, and antimicrobial effects[1][2][3]. The functional versatility of this seven-membered heterocyclic ring has spurred extensive research into its derivatives. This guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate these compounds, offering field-proven insights and detailed protocols. We will delve into the causality behind the selection of specific computational experiments, from quantum chemical calculations to molecular dynamics and quantitative structure-activity relationship (QSAR) studies, to elucidate the structural, electronic, and dynamic properties of 1,4-diazepine derivatives and their interactions with biological targets.

Introduction: The Significance of the 1,4-Diazepine Scaffold

1,4-Diazepines are seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4[4]. Their non-planar, flexible ring structure allows them to adopt various conformations, enabling them to interact with a diverse range of biological targets[5][6]. This structural plasticity is a key reason for their broad pharmacological profile, which includes well-known drugs like diazepam, as well as emerging candidates for anticancer and antimicrobial therapies[7][8][9].

Computational chemistry and molecular modeling have become indispensable tools in the exploration of 1,4-diazepine derivatives. These methods provide insights at an atomic level that are often inaccessible through experimental techniques alone. By simulating molecular behavior and interactions, we can rationalize structure-activity relationships (SAR), predict biological activity, and guide the design of novel, more potent, and selective therapeutic agents[6][10].

Quantum Chemical Calculations: Unveiling Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the intrinsic properties of 1,4-diazepine derivatives. These methods are chosen to gain a deep understanding of the electronic structure, stability of different tautomers or conformers, and the mechanisms of chemical reactions.

Causality of Method Selection

The choice of a specific functional and basis set in DFT is crucial for obtaining accurate results. The B3LYP functional is a popular hybrid functional that often provides a good balance between computational cost and accuracy for organic molecules[11][12][13]. The 6-31G* basis set is a Pople-style basis set that includes polarization functions on heavy (non-hydrogen) atoms, which are essential for describing the geometry and electronic properties of molecules with heteroatoms like the 1,4-diazepine ring[11][12].

Experimental Protocol: DFT Geometry Optimization and Tautomerism Study

This protocol outlines the steps to perform a geometry optimization and study the tautomeric equilibrium of a 1,4-diazepine derivative using the Gaussian software package.

Objective: To determine the most stable tautomeric form of a given 1,4-diazepine derivative in the gas phase.

Software: Gaussian 16

Method: DFT with B3LYP functional and 6-31G* basis set

Step-by-Step Protocol:

-

Molecule Sketching: Draw the 2D structures of the different tautomers of the 1,4-diazepine derivative using a chemical drawing software (e.g., ChemDraw) and save them in a suitable format (e.g., MOL).

-

3D Structure Generation: Convert the 2D structures into initial 3D coordinates using a molecular modeling program (e.g., Avogadro, GaussView).

-

Gaussian Input File Preparation: For each tautomer, create a Gaussian input file (.gjf or .com) with the following structure:

-

Job Submission: Run the Gaussian calculation from the command line: g16 < input_file.gjf > output_file.log

-

Analysis of Results:

-

Optimization Convergence: Check the output file for the message "Optimization completed."

-

Vibrational Frequencies: Verify that there are no imaginary frequencies, confirming a true energy minimum.

-

Thermochemical Data: Extract the Gibbs free energy (or electronic energy) for each tautomer from the output file. The tautomer with the lowest energy is the most stable.

-

Data Presentation: Tautomer Stability

| Tautomer | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |

| Tautomer A | -XXX.XXXXXXX | 0.00 |

| Tautomer B | -XXX.XXXXXXX | X.XX |

Note: The data in this table is illustrative. Actual values would be obtained from the Gaussian output files.

Molecular Docking: Predicting Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein) to form a stable complex. It is a cornerstone of structure-based drug design, enabling the screening of virtual libraries of compounds and the rationalization of SAR data.

Causality of Method Selection

The choice of docking software and scoring function is critical. AutoDock Vina is a widely used open-source docking program known for its speed and accuracy. The selection of a specific protein target is dictated by the therapeutic application of the 1,4-diazepine derivatives. For instance, for anxiolytic properties, the GABA-A receptor is a key target,[1][14] while for anticancer applications, kinases like EGFR and CDK2 are relevant.[3] The PDB database is the primary source for obtaining the 3D structures of these protein targets.

Experimental Protocol: Docking of a 1,4-Diazepine Derivative into the GABA-A Receptor

Objective: To predict the binding mode and estimate the binding affinity of a 1,4-diazepine derivative to the benzodiazepine binding site of the GABA-A receptor.

Software: AutoDock Tools, AutoDock Vina

Receptor: Human GABA-A receptor α1β2γ2 subtype (PDB ID: 6D6U) [1] Step-by-Step Protocol:

-

Receptor Preparation:

-

Download the PDB file (6D6U) from the Protein Data Bank.

-

Open the PDB file in a molecular visualization software (e.g., PyMOL, Chimera).

-

Remove water molecules, co-solvents, and any co-crystallized ligands.

-

Separate the protein chains of interest (α1 and γ2 subunits for the benzodiazepine binding site).

-

Use AutoDock Tools to add polar hydrogens and assign Gasteiger charges to the receptor.

-

Save the prepared receptor in PDBQT format.

-

-

Ligand Preparation:

-

Generate a 3D structure of the 1,4-diazepine derivative and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Use AutoDock Tools to assign Gasteiger charges and define the rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Definition:

-

In AutoDock Tools, define the search space (grid box) to encompass the benzodiazepine binding site at the interface of the α1 and γ2 subunits.[1] The center and dimensions of the grid box should be chosen to cover the entire binding pocket.

-

-

Docking Simulation:

-

Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.

-

Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt

-

-

Analysis of Results:

-

The output file will contain the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the docked poses in PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the amino acid residues in the binding site.

-

Visualization: Molecular Docking Workflow

Caption: Workflow for molecular docking of a 1,4-diazepine derivative.

Molecular Dynamics Simulations: Exploring Dynamic Behavior

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the conformational changes of both the ligand and the receptor over time. This is crucial for understanding the stability of the ligand-receptor complex, the role of solvent molecules, and for refining the results obtained from molecular docking.

Causality of Method Selection

GROMACS is a versatile and widely used software package for performing MD simulations. The choice of a force field is critical for the accuracy of the simulation. For protein-ligand systems, a combination of a protein force field (e.g., CHARMM36m) and a compatible general force field for the ligand (e.g., CGenFF) is often employed.[15] The simulation time should be sufficient to allow the system to reach equilibrium and to observe relevant conformational changes. A simulation of 100 ns is a common starting point for protein-ligand systems.[1]

Experimental Protocol: MD Simulation of a 1,4-Diazepine-GABA-A Receptor Complex

Objective: To assess the stability of the docked complex of a 1,4-diazepine derivative with the GABA-A receptor and to analyze the interactions over time.

Software: GROMACS, CHARMM-GUI (for system setup)

Force Field: CHARMM36m for the protein, CGenFF for the ligand

Step-by-Step Protocol:

-

System Preparation:

-

Start with the best-docked pose of the 1,4-diazepine-receptor complex.

-

Use a tool like CHARMM-GUI to generate the GROMACS input files. This will involve:

-

Generating the ligand topology and parameters using the CGenFF server.

-

Solvating the complex in a water box (e.g., TIP3P water model).

-

Adding ions to neutralize the system and mimic physiological salt concentration.

-

-

-

Energy Minimization:

-

Perform a steep descent energy minimization to remove any steric clashes in the initial system.

-

-

Equilibration:

-

Perform a two-phase equilibration:

-

NVT (constant Number of particles, Volume, and Temperature) ensemble: Equilibrate the temperature of the system, typically with position restraints on the protein and ligand heavy atoms.

-

NPT (constant Number of particles, Pressure, and Temperature) ensemble: Equilibrate the pressure and density of the system, while still restraining the protein and ligand.

-

-

-

Production MD Run:

-

Run the production MD simulation for at least 100 ns without any restraints.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the system. A stable system will show a plateau in the RMSD plot.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.

-

Interaction Analysis: Analyze the hydrogen bonds, hydrophobic contacts, and other interactions between the ligand and the receptor throughout the simulation.

-

Visualization: MD Simulation Logical Flow

Caption: Logical flow of a molecular dynamics simulation.

Quantitative Structure-Activity Relationship (QSAR): Linking Structure to Activity

QSAR modeling is a statistical approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is a powerful tool for predicting the activity of new compounds and for understanding which molecular properties are important for a desired biological effect.

Causality of Method Selection

The success of a QSAR model depends on the quality of the biological data, the choice of molecular descriptors, and the statistical method used. For a series of 1,4-diazepine derivatives, a variety of 2D and 3D descriptors can be calculated, including physicochemical properties (e.g., logP, molar refractivity), electronic descriptors, and topological indices. Multiple Linear Regression (MLR) is a common statistical method for building QSAR models, but more advanced machine learning techniques can also be used.

Experimental Protocol: 2D-QSAR Modeling of Anticancer 1,4-Diazepine Derivatives

Objective: To develop a QSAR model that can predict the anticancer activity of a series of 1,4-diazepine derivatives.

Software: A molecular descriptor calculation software (e.g., PaDEL-Descriptor, MOE) and a statistical analysis package (e.g., R, STATISTICA).

Step-by-Step Protocol:

-

Data Collection:

-

Compile a dataset of 1,4-diazepine derivatives with their experimentally determined anticancer activities (e.g., IC50 values).

-

Convert the IC50 values to a logarithmic scale (pIC50 = -log(IC50)).

-

-

Descriptor Calculation:

-

Draw the 2D structures of all compounds in the dataset.

-

Use software to calculate a wide range of molecular descriptors for each compound.

-

-

Data Splitting:

-

Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for model validation.

-

-

Model Development:

-

Use a feature selection method (e.g., stepwise regression) to identify the most relevant descriptors.

-

Develop the QSAR model using MLR on the training set. The general form of the equation will be: pIC50 = c0 + c1D1 + c2D2 + ... + cn*Dn, where c are the regression coefficients and D are the descriptors.

-

-

Model Validation:

-

Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the robustness of the model.

-

External Validation: Use the developed model to predict the pIC50 values for the compounds in the test set and compare them with the experimental values.

-

Calculate statistical parameters like the coefficient of determination (R²), cross-validated R² (Q²), and the R² for the test set to evaluate the predictive power of the model. A good QSAR model should have high values for these parameters.

-

Data Presentation: Illustrative QSAR Model Statistics

| Parameter | Value | Interpretation |

| R² (Training Set) | > 0.7 | Goodness of fit |

| Q² (Cross-Validation) | > 0.6 | Robustness of the model |

| R² (Test Set) | > 0.6 | Predictive power on new data |

Note: These are generally accepted threshold values for a predictive QSAR model.

Conclusion

The theoretical and computational study of 1,4-diazepine derivatives is a multifaceted endeavor that provides invaluable insights for drug discovery and development. By integrating quantum chemical calculations, molecular docking, molecular dynamics simulations, and QSAR modeling, researchers can build a comprehensive understanding of these versatile molecules. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists in this field, enabling them to make informed decisions in their research and to design the next generation of 1,4-diazepine-based therapeutics with enhanced efficacy and safety.

References

-

Multistage Molecular Simulations, Design, Synthesis, and Anticonvulsant Evaluation of 2-(Isoindolin-2-yl) Esters of Aromatic Amino Acids Targeting GABAA Receptors via π-π Stacking. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

Molecular Dynamics Simulations of the GABA Type A Receptor. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e]d[1][7]iazepine derivatives as potent EGFR/CDK2 inhibitors. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Recent Development in-[1][7]Benzodiazepines as Potent Anticancer Agents: A Review. (2013). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Recent development inb[1][7]enzodiazepines as potent anticancer agents: a review. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.). Gavin Publishers. Retrieved January 14, 2026, from [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. (n.d.). Der Pharma Chemica. Retrieved January 14, 2026, from [Link]

-

Molecular docking analysis of α2-containing GABAA receptors with benzimidazoles derivatives. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. Retrieved January 14, 2026, from [Link]

-

Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities. (n.d.). Frontiers. Retrieved January 14, 2026, from [Link]

-

GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. Retrieved January 14, 2026, from [Link]

-

An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]d[1][7]iazepines, and Their Cytotoxic Activity. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

GROMACS Protein Ligand Complex Simulations. (n.d.). William L. Jorgensen Research Group. Retrieved January 14, 2026, from [Link]

-

B3LYP/6-31G**-Optimized Structures of Model Compounds 1-4. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

4D-QSAR investigation and pharmacophore identification of pyrrolo[2,1-c]b[1][7]enzodiazepines using electron conformational–genetic algorithm method. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Study of active site and SAR of some benzodiazepines. (n.d.). Academic Journals. Retrieved January 14, 2026, from [Link]

-

Protein-Ligand Complex. (n.d.). MD Tutorials. Retrieved January 14, 2026, from [Link]

-

Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. (2015). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Improved Treatment of 1-4 interactions in Force Fields for Molecular Dynamics Simulations. (n.d.). ChemRxiv. Retrieved January 14, 2026, from [Link]

-

Applying Quantitative Structure–Activity Relationship (QSAR) Methodology for Modeling Postmortem Redistribution of Benzodiazepines and Tricyclic Antidepressants. (n.d.). Oxford Academic. Retrieved January 14, 2026, from [Link]

-

Molecular modeling and QSAR analysis of the interaction of flavone derivatives with the benzodiazepine binding site of the GABAA receptor complex. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity. Retrieved January 14, 2026, from [Link]

-

B3LYP/6-31G (d, p) optimized structures under study. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Protocols for running MD simulations in Gromacs. (n.d.). GitHub. Retrieved January 14, 2026, from [Link]

-

DFT (B3LYP/6-31+G * )-optimized geometries, relative energies and time-dependent DFT B3LYP/TZVP UV longwavelength absorption bands for 1 (oscillator strengths in parentheses). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Molecular Dynamics (MD) Simulations, step by step protocol. (2018). protocols.io. Retrieved January 14, 2026, from [Link]

-

The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2025). YouTube. Retrieved January 14, 2026, from [Link]

-

Energetic profile of both approaches at B3LYP/6-31G(d) level (a) and the lowest lying isomers of P1 and P2 products (b). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

phase force fields of the GROMOS, CHARMM, OPLS, AMBER, and OpenFF families against experimental cross. (2021). Research Collection. Retrieved January 14, 2026, from [Link]

-

Molecular Dynamics. (n.d.). GROMACS. Retrieved January 14, 2026, from [Link]

-

CHARMM additive and polarizable force fields for biophysics and computer-aided drug design. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

GROMACS Tutorials. (n.d.). GROMACS Tutorials. Retrieved January 14, 2026, from [Link]

-

Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). JOCPR. Retrieved January 14, 2026, from [Link]

-

Force field. (n.d.). GROMACS. Retrieved January 14, 2026, from [Link]

-

1,4-Diazepine. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

General steps of generating the QSAR model. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. GROMACS Tutorials [mdtutorials.com]

- 4. CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemisgroup.us [chemisgroup.us]

- 7. Recent development in [1,4]-Benzodiazepines as Potent Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Frontiers | Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Molecular docking analysis of α2-containing GABAA receptors with benzimidazoles derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

Introduction: A Paradigm Shift in Insomnia Pharmacotherapy

An In-Depth Technical Guide to the Mechanism of Action of Pyridinylmethyl Diazepane Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the mechanism of action of these compounds, from their molecular targets and signaling pathways to the key experimental methodologies used to characterize their activity.

The Orexin System: The Central Regulator of Wakefulness

-

Orexin Neuropeptides: The system is driven by two neuropeptides, Orexin-A and Orexin-B (also known as Hypocretin-1 and -2), which are produced exclusively by a small population of neurons in the lateral hypothalamus.[4][8]

-

Orexin Receptors: The actions of these peptides are mediated by two G protein-coupled receptors (GPCRs), the Orexin 1 Receptor (OX1R) and the Orexin 2 Receptor (OX2R).[9][10]

Caption: The Orexin Signaling Pathway for Wakefulness Promotion.

Core Mechanism: Dual Antagonism of Orexin Receptors

Pyridinylmethyl diazepane compounds, such as the FDA-approved drugs Suvorexant and Lemborexant, function as Dual Orexin Receptor Antagonists (DORAs) .[8][13][14][15] Their therapeutic effect is achieved not by actively sedating the brain, but by turning off the wake-promoting signals of the orexin system, thereby facilitating the transition to and maintenance of sleep.[16]

The core mechanism is competitive antagonism:

-

Receptor Occupancy: The DORA molecule binds to both OX1R and OX2R at the same site as the endogenous orexin peptides.[8][16]

-

Signal Blockade: By occupying the receptor's binding pocket, the DORA prevents Orexin-A and Orexin-B from binding and activating their downstream signaling cascades.

-

Suppression of Arousal: This blockade effectively dampens the excitatory output from the lateral hypothalamus to the brain's arousal centers, lowering the "volume" of the wakefulness signal and allowing sleep-promoting systems to take over.[16]

Unlike traditional hypnotics that broadly enhance GABAergic inhibition, DORAs selectively target a primary pathway responsible for wakefulness, which is thought to result in a more natural quality of sleep.

Caption: Mechanism of Action of Dual Orexin Receptor Antagonists (DORAs).

Quantitative Profile of Representative DORAs

The efficacy of a DORA is defined by its affinity and functional potency at both orexin receptors. High affinity (low Ki) indicates strong binding, while high functional potency (low IC50/Kb) indicates effective signal blockade.

| Compound | Target | Binding Affinity (Ki, nM) | Functional Antagonism (Kb or IC50, nM) | Source(s) |

| Suvorexant | OX1R | 0.55 | 65 | [15] |

| OX2R | 0.35 | 41 | [15] | |

| Lemborexant | OX1R | 6.1 | 2.6 | [8] |

| OX2R | 2.6 | 0.48 | [8] |

Table 1: Comparative in vitro potencies of Suvorexant and Lemborexant.

The Critical Role of Binding Kinetics

Beyond simple affinity, the rates of association (kon) and dissociation (koff) from the receptor are crucial determinants of a DORA's clinical profile. Lemborexant, for instance, is reported to have faster association and dissociation kinetics compared to suvorexant.[8][17] A faster "on-rate" may contribute to a more rapid onset of sleep, while a balanced "off-rate" is hypothesized to maintain sleep throughout the night without causing excessive next-day drowsiness.[8]

Methodologies for Mechanistic Elucidation

A multi-step experimental cascade is required to fully characterize the mechanism of action of a novel pyridinylmethyl diazepane compound.

Caption: Experimental Workflow for DORA Characterization.

Experimental Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for OX1R and OX2R.

Principle: This assay measures the ability of a non-radioactive test compound to compete with a known radioligand for binding to the target receptor in a membrane preparation.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from a stable cell line (e.g., CHO or HEK293) engineered to express high levels of either human OX1R or OX2R.

-

Assay Buffer: Use a suitable buffer, such as 50 mM HEPES, 10 mM MgCl2, 2 mM EGTA, with 0.1% BSA, pH 7.4.

-

Radioligand: Select a suitable radioligand with high affinity for the target receptor (e.g., [3H]-EMPA for OX2R).[18]

-

Assay Setup:

-

In a 96-well plate, add membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound (e.g., 10-point serial dilution).

-

Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known non-radioactive ligand, like suvorexant, to saturate receptors).

-

-

Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove residual unbound radioligand.

-

Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Fit the data to a one-site competition model to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Protocol 2: In Vitro Calcium Mobilization Assay

Objective: To measure the functional antagonist activity (IC50) of a test compound at the Gq-coupled OX1R.

Principle: Activation of OX1R by an agonist (Orexin-A) leads to a Gq-mediated release of intracellular calcium. An antagonist will block this response. The change in intracellular calcium concentration is measured using a calcium-sensitive fluorescent dye.[11]

Methodology:

-

Cell Culture: Plate cells stably expressing the target receptor (e.g., CHO-hOX1R) in black, clear-bottom 96- or 384-well plates and grow to confluence.

-

Dye Loading:

-

Aspirate the growth medium.

-

Add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye leakage).

-

Incubate for 60 minutes at 37°C to allow the cells to take up the dye.

-

-

Cell Washing: Gently aspirate the dye solution and wash the cells twice with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[11]

-

Compound Pre-incubation: Add varying concentrations of the test compound (or a known antagonist like suvorexant as a positive control) to the wells. Incubate for 15-30 minutes at room temperature.[11]

-

Fluorescence Measurement:

-

Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Add a pre-determined concentration of the agonist (Orexin-A) that elicits a submaximal response (EC80).

-

Immediately begin kinetic reading of fluorescence intensity for 60-120 seconds to capture the peak calcium flux.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data relative to vehicle control (0% inhibition) and a control with no agonist (100% inhibition).

-

Plot the percentage of inhibition against the log concentration of the test compound.

-

Fit the data to a four-parameter logistic equation to calculate the IC50 value.

-

Pharmacokinetics: The Bridge Between Mechanism and Clinical Utility

A potent DORA must not only have the correct mechanism but also the right pharmacokinetic profile to be a useful hypnotic. The goal is to achieve rapid absorption for quick sleep onset, maintain effective concentrations for the duration of the sleep period, and have sufficient clearance to avoid next-day residual effects.[19]

| Parameter | Suvorexant | Lemborexant | Significance for a Hypnotic |

| Tmax (Time to Peak) | ~2-3 hours | ~1-3 hours[17] | A shorter Tmax is desirable for rapid sleep onset. |

| t1/2 (Half-life) | ~12 hours[15] | 17-19 hours ("effective")[17] | Must be long enough to maintain sleep, but short enough to minimize next-day somnolence. |

| Metabolism | Primarily CYP3A4 | Primarily CYP3A4[16] | Important for predicting drug-drug interactions. |

Table 2: Comparative Pharmacokinetic Properties of Representative DORAs.

Conclusion

Pyridinylmethyl diazepane compounds represent a triumph of mechanism-based drug design. By acting as dual orexin receptor antagonists, they selectively and reversibly suppress the brain's primary wakefulness system. This targeted approach stands in contrast to the broad inhibitory action of older hypnotics, offering an effective therapy for insomnia with a potentially more favorable safety profile. The continued exploration of the structure-activity relationships, binding kinetics, and pharmacokinetic profiles of this chemical class holds significant promise for developing next-generation treatments for sleep disorders.

References

-

A Comprehensive Review of Lemborexant to Treat Insomnia. National Institutes of Health (NIH). [Link]

-

Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness. National Institutes of Health (NIH). [Link]

-

Lemborexant. Wikipedia. [Link]

-

Lemborexant (Dayvigo): Psychopharmacology, Mechanism of Action, and Clinical Application. Psych Scene Hub. [Link]

-

The roles of orexins in sleep/wake regulation. PubMed. [Link]

-

The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts. PubMed Central. [Link]

-

What is the mechanism of Lemborexant?. Patsnap Synapse. [Link]

-

The orexin system: Roles in sleep/wake regulation. Japan Science and Technology Agency. [Link]

-

The Roles of Orexins in Sleep/Wake Regulation. ResearchGate. [Link]

-

Suvorexant. Wikipedia. [Link]

-

The role of orexin and MCH neurons in the hypothalamus in sleep-wake regulation and learning-forgetting balance. Frontiers. [Link]

-

The Discovery of Suvorexant, the First Orexin Receptor Drug for Insomnia. ResearchGate. [Link]

-

Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Publications. [Link]

-

Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands. National Institutes of Health (NIH). [Link]

-

Discovery and development of orexin receptor antagonists as therapeutics for insomnia. PubMed. [Link]

-

Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia. PubMed. [Link]

-

Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands. PubMed. [Link]

-

Current and novel dual orexin receptor antagonists for the treatment of insomnia: the emergence of vornorexant. PubMed. [Link]

-

Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats. National Institutes of Health (NIH). [Link]

-

Distinct effects of orexin receptor antagonist and GABAA agonist on sleep and physical/cognitive functions after forced awakening. PNAS. [Link]

-

Insomnia Treatment Update With a Focus on Orexin Receptor Antagonists. U.S. Pharmacist. [Link]

Sources

- 1. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insomnia Treatment Update With a Focus on Orexin Receptor Antagonists [uspharmacist.com]

- 3. pnas.org [pnas.org]

- 4. The roles of orexins in sleep/wake regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The role of orexin and MCH neurons in the hypothalamus in sleep-wake regulation and learning-forgetting balance [frontiersin.org]

- 8. A Comprehensive Review of Lemborexant to Treat Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats - PMC [pmc.ncbi.nlm.nih.gov]